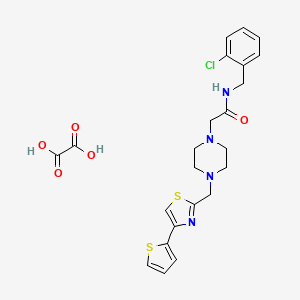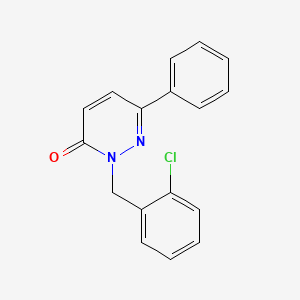![molecular formula C10H16ClN3O B2839520 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride CAS No. 1309976-08-6](/img/structure/B2839520.png)
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride” is not available in the current literature .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride and their applications. For instance, studies have synthesized novel heterocyclic compounds with potential antibacterial and antifungal activities through reactions involving similar chemical structures. These include the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide via hydrolysis and condensation reactions, showcasing the chemical versatility of related acetamide structures in developing new antimicrobial agents (Nunna et al., 2014).
Antimicrobial and Anticancer Potential
Compounds derived from or structurally similar to 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride have been investigated for their antimicrobial and anticancer activities. For example, the synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored, revealing potential anticancer, anti-inflammatory, and analgesic properties. This demonstrates the compound's relevance in medicinal chemistry for designing new therapeutic agents with diverse biological activities (Rani et al., 2014).
Analytical Applications
In analytical chemistry, derivatives of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride have been employed as molecular probes for detecting carbonyl compounds in environmental samples. The use of such compounds in developing sensitive detection methods for aldehydes and ketones highlights the chemical's utility in environmental monitoring and analysis (Houdier et al., 2000).
Metabolic Studies
Metabolic studies involving related compounds have provided insights into the biotransformation processes of chloroacetamide herbicides in liver microsomes, underscoring the importance of such chemical structures in understanding the metabolism of environmental contaminants and their potential impacts on human health (Coleman et al., 2000).
Mechanism of Action
Target of Action
The compound “2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride” is a complex molecule with potential biological activity. . These are important targets in the field of cancer therapeutics.
- Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia. It has constitutive tyrosine kinase activity that promotes cell proliferation and inhibits DNA repair, leading to cancer .
- HDAC1 (Histone Deacetylase 1) is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its overexpression has been linked to several types of cancer .
Mode of Action
The compound interacts with its targets (Bcr-Abl and HDAC1) and inhibits their activity . This inhibition can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . .
Biochemical Pathways
The compound’s interaction with Bcr-Abl and HDAC1 affects multiple biochemical pathways. By inhibiting Bcr-Abl, it can disrupt the signaling pathways that promote cell proliferation and inhibit DNA repair. By inhibiting HDAC1, it can affect gene expression by changing the state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by the compound can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . This could potentially lead to a reduction in tumor growth and size.
properties
IUPAC Name |
2-amino-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFVXIOGNKGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)

![N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839450.png)





![4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839457.png)